molecular formula C14H20N2O B1453689 2-amino-N-cycloheptylbenzamide CAS No. 1018500-01-0

2-amino-N-cycloheptylbenzamide

Cat. No.: B1453689
CAS No.: 1018500-01-0
M. Wt: 232.32 g/mol
InChI Key: JYRFNVVNWLSKQP-UHFFFAOYSA-N
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Description

2-Amino-N-cycloheptylbenzamide is an organic compound with the molecular formula C14H20N2O. It is a derivative of benzamide, where the amine group is attached to the second position of the benzene ring, and a cycloheptyl group is attached to the nitrogen atom of the amide group.

Biochemical Analysis

Biochemical Properties

2-amino-N-cycloheptylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and subsequently affect gene transcription.

Additionally, this compound has been shown to interact with zinc-binding groups within the HDAC structure, further influencing its enzymatic activity . These interactions highlight the compound’s potential as a modulator of gene expression and its relevance in epigenetic studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic activity against certain tumor cell lines, such as A549 and SW480, indicating its potential as an anti-cancer agent .

Furthermore, this compound can impact cell signaling pathways by inhibiting HDAC activity, leading to the accumulation of acetylated histones and altered gene expression patterns . This modulation of gene expression can result in changes in cellular metabolism and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of HDACs, inhibiting their enzymatic activity . This inhibition prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound may lead to degradation and reduced efficacy.

Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained changes in gene expression and cellular metabolism, which can have significant implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-cancer activity and modulation of gene expression . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can interact with intracellular transporters that facilitate its movement to specific cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and other nuclear proteins involved in gene regulation . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific nuclear compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cycloheptylbenzamide typically involves the reaction of 2-aminobenzoyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cycloheptylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Amino-N-cycloheptylbenzamide is unique due to the presence of both the amino group and the cycloheptyl group, which can impart distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-amino-N-cycloheptylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRFNVVNWLSKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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